7-Chloro-4-morpholino-quinoline
Overview
Description
7-Chloro-4-morpholino-quinoline is an organic compound that has been studied for its potential applications in a variety of scientific research fields. This compound has been found to be a useful building block for the synthesis of a variety of compounds, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been well-studied.
Scientific Research Applications
Anticancer Research
4-(7-chloroquinolin-4-yl)morpholine: has been identified as a potential therapeutic agent in anticancer research. Derivatives of this compound, such as N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, have shown antiproliferative activity against various cancer cell lines, including HCT-116, MCF-7, and SK-BR3 . These findings suggest that the compound could be used to design new anticancer drugs.
Antimicrobial Activity
This quinoline derivative exhibits significant antimicrobial properties. It has been synthesized and tested for its antibacterial and antifungal activities, showing promise as a lead compound in the development of new antimicrobial agents .
Antiparasitic Applications
The compound has also been evaluated for its antiparasitic effects. It has demonstrated potential as a trypanocidal agent, which could be particularly useful in the treatment of diseases like Chagas disease and African trypanosomiasis .
Organic Synthesis
In the field of organic chemistry, 4-(7-chloroquinolin-4-yl)morpholine serves as a key intermediate in the synthesis of various biologically active molecules. Its role in the three-step synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide is a testament to its versatility in chemical reactions .
Antimalarial Research
The compound’s derivatives have been synthesized and evaluated for their in vitro antimalarial activity. These studies are crucial for the development of new antimalarial drugs, especially in the face of increasing drug resistance .
Advanced Material Chemistry
Quinoline and morpholine frameworks are favored in the synthesis of advanced materials. The unique properties of 4-(7-chloroquinolin-4-yl)morpholine make it a valuable component in the creation of novel materials with potential applications in various industries .
Mechanism of Action
Target of Action
The primary targets of 4-(7-chloroquinolin-4-yl)morpholine are malarial parasites and cancer cells . This compound has shown significant activity against these targets, making it a potential candidate for antimalarial and anticancer therapies .
Mode of Action
4-(7-chloroquinolin-4-yl)morpholine interacts with its targets by inhibiting key enzymes and disrupting vital processes. In malarial parasites, it inhibits the formation of β-hematin , a crucial step in the parasite’s digestion of hemoglobin . In cancer cells, it has shown cytotoxic effects, potentially by interfering with cell division or other critical cellular processes .
Biochemical Pathways
The compound affects several biochemical pathways. In malarial parasites, it disrupts the heme detoxification pathway by inhibiting β-hematin formation . This leads to the accumulation of toxic heme, which is lethal to the parasite .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to reach their targets effectively
Result of Action
The action of 4-(7-chloroquinolin-4-yl)morpholine results in the death of malarial parasites and the inhibition of cancer cell growth . By disrupting crucial processes in these cells, the compound effectively eliminates the target cells or prevents them from proliferating .
Action Environment
The efficacy and stability of 4-(7-chloroquinolin-4-yl)morpholine can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its action through drug-drug interactions Additionally, factors such as pH and temperature could potentially affect the stability of the compound
properties
IUPAC Name |
4-(7-chloroquinolin-4-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c14-10-1-2-11-12(9-10)15-4-3-13(11)16-5-7-17-8-6-16/h1-4,9H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLAFRCMKAMRKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=CC(=CC3=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359423 | |
Record name | 7-Chloro-4-morpholino-quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204754 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
84594-64-9 | |
Record name | 7-Chloro-4-morpholino-quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-CHLORO-4-(4-MORPHOLINYL)QUINOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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